molecular formula C22H32N2O3 B13050407 Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate

Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate

Cat. No.: B13050407
M. Wt: 372.5 g/mol
InChI Key: FPUNGXUQKCYSLL-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate is a complex organic compound with a unique structure that combines a piperidine ring with a tetrahydropyridine moiety

Preparation Methods

The synthesis of Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tetrahydropyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions used in these reactions depend on the specific functional groups present and the desired transformation. Major products formed from these reactions can vary widely based on the reaction conditions and reagents used.

Scientific Research Applications

Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Tert-Butyl 4-((1-Benzyl-1,2,3,6-Tetrahydropyridin-4-Yl)Oxy)Piperidine-1-Carboxylate can be compared with similar compounds such as:

    Tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Pyrazol-1-Yl)Piperidine-1-Carboxylate: This compound has a similar piperidine ring but differs in the attached functional groups.

    Tert-Butyl Carbamate: A simpler compound with a tert-butyl group and a carbamate functional group. The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties not found in the similar compounds listed.

Properties

Molecular Formula

C22H32N2O3

Molecular Weight

372.5 g/mol

IUPAC Name

tert-butyl 4-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)oxy]piperidine-1-carboxylate

InChI

InChI=1S/C22H32N2O3/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18/h4-9,20H,10-17H2,1-3H3

InChI Key

FPUNGXUQKCYSLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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